molecular formula C5H3N3O4 B080344 2,5-Dinitropyridine CAS No. 15009-92-4

2,5-Dinitropyridine

Cat. No.: B080344
CAS No.: 15009-92-4
M. Wt: 169.1 g/mol
InChI Key: HRXDYINZWPPUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4. It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 2-chloropyridine, which involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the dinitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2,5-Diaminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2,5-Dinitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its nitro groups make it a versatile intermediate for further functionalization.

    Biology: The compound is used in the development of fluorescent probes for detecting biological thiols, such as cysteine and glutathione, due to its strong electron-withdrawing properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antibacterial and anticancer properties.

    Industry: It is used in the production of high-energy materials and explosives due to its stability and energy content.

Comparison with Similar Compounds

    3,5-Dinitropyridine: Similar in structure but with nitro groups at the 3rd and 5th positions. It has different reactivity and applications.

    2,4-Dinitropyridine: Nitro groups at the 2nd and 4th positions, leading to different chemical properties and uses.

    2,6-Dinitropyridine: Nitro groups at the 2nd and 6th positions, often used in the synthesis of energetic materials.

Uniqueness: 2,5-Dinitropyridine is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in applications requiring strong electron-withdrawing groups.

Properties

IUPAC Name

2,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDYINZWPPUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376514
Record name 2,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15009-92-4
Record name 2,5-Dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15009-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dinitropyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dinitropyridine
Reactant of Route 3
Reactant of Route 3
2,5-Dinitropyridine
Reactant of Route 4
Reactant of Route 4
2,5-Dinitropyridine
Reactant of Route 5
2,5-Dinitropyridine
Reactant of Route 6
Reactant of Route 6
2,5-Dinitropyridine
Customer
Q & A

Q1: How does the electronic stability of 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine compare to its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide?

A1: DFT calculations at the UB3LYP/6-31++G(d,p) level indicate that 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine is electronically less stable than its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide []. This difference in stability arises from the arrangement of electron-donating and electron-withdrawing groups within the molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.